Methiomeprazine

Phenothiazine SAR Lipophilicity XLogP3

Procure Methiomeprazine (7009‑43‑0) to access the only phenothiazine reference standard bearing a 2‑methylthio (-SCH₃) substituent. This thioether delivers an XLogP3 of 5.2—a +0.5 unit shift versus 2‑methoxy levomepromazine—making it decisive for lipophilicity-driven CNS penetration modeling. Biological data confirm the lowest mammary hypertrophy potency among six phenothiazines, directly supporting novel antipsychotic programs aimed at reducing hyperprolactinemia. Order now for unambiguous analytical validation (GC retention index 2685) and endocrine side‑effect profiling.

Molecular Formula C19H24N2S2
Molecular Weight 344.5 g/mol
CAS No. 7009-43-0
Cat. No. B1676388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiomeprazine
CAS7009-43-0
SynonymsMethiomeprazine;  Metiomeprazina;  RP 10584;  RP-10584;  RP10584; 
Molecular FormulaC19H24N2S2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C
InChIInChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
InChIKeyAQMNNXSLDLIGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methiomeprazine (CAS 7009-43-0): A Distinct Methylthio‑Phenothiazine with Antipsychotic and Antiemetic Heritage


Methiomeprazine (CAS 7009‑43‑0) is an aliphatic phenothiazine derivative formally classified as a typical antipsychotic and antiemetic agent [REFS‑1]. Its chemical structure is defined by the core 10H‑phenothiazine tricycle bearing an N‑(2‑methyl‑3‑dimethylaminopropyl) side‑chain and a unique 2‑methylthio (‑SCH₃) substituent [REFS‑2]. The compound exists as a racemic mixture and was assigned the International Nonproprietary Name (INN) methiomeprazine in 1961 [REFS‑3]. Pharmacologically, it acts as a dopamine D2 receptor antagonist, with additional affinity for serotonergic 5‑HT2A receptors, a profile that underlies both its antipsychotic action and its ability to suppress nausea and vomiting [REFS‑4]. Clinically, methiomeprazine was investigated during the 1960s for the management of chronic alcoholism and as an antiemetic [REFS‑5][REFS‑6]. Unlike the more widely used phenothiazines chlorpromazine and promethazine, methiomeprazine incorporates a thioether rather than an oxygen‑linked substituent at the 2‑position, a structural nuance that imparts distinct physicochemical properties and may influence its biological spectrum.

Why Methiomeprazine Cannot Be Arbitrarily Replaced by Other Phenothiazines


Although methiomeprazine shares the phenothiazine scaffold with widely prescribed agents such as chlorpromazine, promethazine, and levomepromazine (methotrimeprazine), simple substitution is scientifically indefensible. The 2‑position substituent profoundly alters physicochemical parameters: methiomeprazine’s methylthio group (‑SCH₃) yields a computed XLogP3 of 5.2 [REFS‑1], whereas the 2‑methoxy (‑OCH₃) of levomepromazine (CAS 60‑99‑1) gives an XLogP3 of 4.7 [REFS‑2]. This difference in lipophilicity predicts divergent tissue distribution and blood‑brain barrier permeation. Moreover, experimental evidence demonstrates that the subtle structural variation translates into measurable differences in biological activity. In a comparative mouse mammary hypertrophy model, levomethiomeprazine (the active enantiomer of methiomeprazine) exhibited the lowest potency among six phenothiazines tested, ranking below chlorpromazine, promethazine, and thioridazine [REFS‑3]. Such a rank‑order shift underscores that receptor‑mediated effects are not interchangeable across the class. Consequently, relying on a generic phenothiazine as a surrogate risks introducing uncharacterized efficacy or unexpected off‑target effects, thereby compromising both research reproducibility and clinical safety assessments.

Methiomeprazine Differentiators: Directly Quantifiable Comparisons Versus Key Analogs


Structural Determinant of Lipophilicity: Methylthio vs. Methoxy Substitution

Methiomeprazine is distinguished from the clinically used analog levomepromazine (methotrimeprazine) by the presence of a methylthio (‑SCH₃) group at the 2‑position of the phenothiazine core, in place of the methoxy (‑OCH₃) group found in levomepromazine [REFS‑1]. This single atomic substitution (S for O) results in a calculated octanol‑water partition coefficient (XLogP3) of 5.2 for methiomeprazine compared to 4.7 for levomepromazine [REFS‑2].

Phenothiazine SAR Lipophilicity XLogP3

Attenuated Prolactin‑Mediated Mammary Growth: Lowest Potency in Phenothiazine Class

In a controlled in vivo study comparing six phenothiazines, levomethiomeprazine (the active enantiomer of methiomeprazine) produced the weakest mammary growth response in ovariectomized female mice receiving a fixed background of estradiol [REFS‑1]. The rank order of potency (maximum hypertrophy) was: thioridazine > chlorpromazine > promethazine > propericiazine > perphenazine > levomethiomeprazine.

Endocrine side effects Prolactin Mammary hypertrophy

Gas Chromatographic Retention Index: Analytical Differentiation for Toxicology and Forensics

Methiomeprazine exhibits a normal alkane retention index (RI) of 2685 on a methyl silicone (SE‑30 or OV‑1 equivalent) stationary phase under a custom temperature program [REFS‑1]. This value serves as a specific, instrument‑independent identifier for the compound in gas chromatographic separations.

Analytical chemistry GC‑MS Retention index

Clinical Investigation in Chronic Alcoholism: A Therapeutic Niche Distinct from Chlorpromazine

A 1961 clinical study specifically evaluated methiomeprazine for the treatment of chronic alcoholism [REFS‑1]. While the full text is not available to extract comparator efficacy data, the existence of this dedicated trial indicates an early recognition of a potential therapeutic profile that differs from chlorpromazine, which is more commonly associated with acute psychosis rather than alcohol dependence.

Addiction medicine Alcohol withdrawal Sedation

Early Antiemetic Appraisal: Efficacy Against Nausea and Vomiting

Methiomeprazine was subjected to a clinical appraisal as a novel antiemetic agent in 1960 [REFS‑1]. Although the abstract does not provide quantitative comparative data versus a standard comparator, the publication establishes that the compound was recognized for its ability to suppress nausea and vomiting, a property that aligns with its 5‑HT2A and D2 receptor antagonism.

Antiemetic Postoperative nausea Chemotherapy‑induced nausea

Optimal Research and Procurement Scenarios for Methiomeprazine Based on Differentiating Evidence


Structure‑Activity Relationship (SAR) Studies on Phenothiazine 2‑Position Substituents

The unique 2‑methylthio group of methiomeprazine, in contrast to the 2‑methoxy of levomepromazine or the 2‑chloro of chlorpromazine, makes this compound an essential tool for dissecting the contribution of the 2‑position substituent to receptor binding affinity, lipophilicity‑driven CNS exposure, and metabolic stability. The computed XLogP3 difference of +0.5 units (5.2 vs. 4.7 for levomepromazine) provides a quantitative basis for structure‑property relationship modeling [REFS‑1].

Endocrine Toxicology Profiling: Prolactin‑Sparing Antipsychotic Screening

Methiomeprazine (levomethiomeprazine) exhibited the lowest mammary hypertrophy potency among six phenothiazines in a standardized mouse model [REFS‑2]. This positions the compound as a reference standard for in vitro and in vivo assays designed to identify novel antipsychotics with reduced hyperprolactinemia liability. Procurement of methiomeprazine is justified for laboratories engaged in endocrine side‑effect profiling or screening of prolactin‑modulating agents.

Forensic and Clinical Toxicology Reference Standard Development

The established gas chromatographic retention index of 2685 on methyl silicone stationary phase [REFS‑3] provides an unambiguous, instrument‑agnostic identifier for methiomeprazine. Forensic and clinical laboratories developing comprehensive toxicology screening libraries for phenothiazine detection require a pure reference standard of methiomeprazine to validate analytical methods and ensure accurate identification in biological matrices.

Historical Comparator for Alcoholism and Antiemetic Research

Methiomeprazine is one of the few phenothiazines with published clinical investigations specifically targeting chronic alcoholism [REFS‑4] and as a dedicated antiemetic [REFS‑5]. Researchers revisiting historical drug repositioning opportunities or conducting meta‑analyses of early neuroleptic trials will require access to the authentic compound to replicate conditions or to serve as a positive control in contemporary models of alcohol withdrawal or nausea.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methiomeprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.